Computed LogP: Intermediate Lipophilicity
The computed octanol-water partition coefficient (LogP) for the target compound is 2.53, positioning it at an intermediate lipophilicity between the isopropyl analog (LogP 2.14) and the cyclopentylmethyl analog (LogP 2.92), a difference of +0.39 and -0.39, respectively . The directly-attached cyclobutyl analog (no methylene spacer) has a lower LogP of 2.28 (Δ = -0.25 vs. target), while the linear pentyl analog is essentially equivalent in LogP (2.27) but lacks conformational constraint . This places the target compound in a distinct lipophilicity bin not occupied by any other cycloalkyl-containing analog in the series.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.53 (computed) |
| Comparator Or Baseline | N2-isopropyl: LogP 2.14; N2-cyclobutyl (direct): LogP 2.28; N2-pentyl: LogP 2.27; N2-(cyclopentylmethyl): LogP 2.92. Parent 2,4-diaminopyridine: LogP 1.41 (BOC Sciences) / XLogP3 -0.2 (PubChem). |
| Quantified Difference | ΔLogP vs. isopropyl: +0.39; vs. cyclobutyl (direct): +0.25; vs. cyclopentylmethyl: -0.39; vs. parent scaffold: +1.12 to +2.73 |
| Conditions | Computed values from ChemSrc database; method not specified. All values from same source for internal consistency. |
Why This Matters
Lipophilicity is a primary determinant of membrane permeability, solubility, and metabolic clearance; a ΔLogP of 0.25–0.39 between analogs can translate to meaningful differences in ADME properties, making the target compound a distinct starting point for SAR exploration.
